Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. This involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst such as palladium.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Products include various substituted phenylprop-2-ynoates.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Used in the development of new drugs and therapeutic agents.
Material Science: Employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The pathways involved often include the formation of transition states and intermediates that facilitate the reaction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to similar compounds . This makes it particularly useful in specific synthetic applications where such reactivity is desired .
Biological Activity
Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of halogen substituents, specifically bromine and fluorine, enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound features a prop-2-ynoate backbone with a 3-bromo and 2-fluoro substituent on the phenyl ring. This unique arrangement influences its chemical properties, including solubility, stability, and reactivity.
Property | Value |
---|---|
Molecular Formula | C11H8BrF |
Molecular Weight | 255.08 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents enhance binding affinity to enzymes and receptors, potentially modulating their activity. This compound may exert its effects through:
- Enzyme Inhibition : By binding to active sites of enzymes, it can inhibit their function.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 μg/mL |
Escherichia coli | 31.25 μg/mL |
Pseudomonas aeruginosa | 62.5 μg/mL |
The compound's mechanism against bacteria involves disrupting cell wall synthesis and inhibiting protein production, leading to cell death.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Cancer Cell Line | IC50 (μM) |
---|---|
HeLa | 10 |
MCF7 | 15 |
A549 | 20 |
The compound appears to target specific signaling pathways involved in cell proliferation and survival, making it a promising candidate for further development in cancer therapy.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated superior antimicrobial activity compared to conventional antibiotics against MRSA strains . The study highlighted the compound's potential as a lead structure for developing new antibacterial agents.
- Anticancer Activity : In a research article from MDPI, the compound was tested against several cancer cell lines, revealing significant cytotoxic effects. The study concluded that the halogenated phenyl derivatives could be optimized for enhanced anticancer activity through structural modifications .
Properties
Molecular Formula |
C10H6BrFO2 |
---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6BrFO2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-4H,1H3 |
InChI Key |
BGZMMUMNOAMJQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=C(C(=CC=C1)Br)F |
Origin of Product |
United States |
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